molecular formula C19H14ClN3O3 B2490075 3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide CAS No. 864923-83-1

3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide

Cat. No.: B2490075
CAS No.: 864923-83-1
M. Wt: 367.79
InChI Key: WJZJQODVOHJPKK-UHFFFAOYSA-N
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Description

3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide is an organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridoquinazoline core, which is a fused ring system containing both pyridine and quinazoline moieties

Scientific Research Applications

3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide typically involves a multi-step process that includes the formation of the pyridoquinazoline core, followed by the introduction of the furan ring and the carboxamide group. One common synthetic route involves the following steps:

    Formation of the Pyridoquinazoline Core: This step involves the cyclization of appropriate precursors to form the fused ring system. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.

    Introduction of the Furan Ring: The furan ring is introduced through a substitution reaction, where a suitable furan derivative reacts with the pyridoquinazoline intermediate. This step may require the use of reagents such as halogenating agents or organometallic compounds.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This step typically requires the use of amines or amides as reactants, along with coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities, but differ in the substituents attached to the core.

    Furan Derivatives: Compounds containing the furan ring may have similar chemical reactivity, but differ in their overall structure and biological properties.

    Carboxamide Derivatives: These compounds share the carboxamide group and may have similar pharmacological properties, but differ in the rest of the molecular structure.

The uniqueness of this compound lies in its specific combination of the pyridoquinazoline core, furan ring, and carboxamide group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3/c1-11-4-6-13(26-11)10-21-18(24)15-3-2-8-23-17(15)22-16-9-12(20)5-7-14(16)19(23)25/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZJQODVOHJPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC=CN3C2=NC4=C(C3=O)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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